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Compound Name: 1-Nitropropene

Cat. No.: B1615415

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular geometry of 1-nitropropene, a
molecule of interest in organic synthesis and theoretical chemistry. Due to a notable absence of
comprehensive experimental studies determining its structure, this document primarily relies on
high-level computational chemistry to elucidate the geometric parameters of its isomers and
conformers. The theoretical data presented herein offers a robust framework for understanding
the spatial arrangement of 1-nitropropene, pending future experimental validation.

Introduction to the Molecular Structure of 1-
Nitropropene

1-Nitropropene (CsHsNO3) is a nitroalkene that can exist as two geometric isomers, (E)-1-
nitropropene (trans) and (Z)-1-nitropropene (cis), arising from the substitution pattern around
the carbon-carbon double bond. Furthermore, rotation around the C-C single bond adjacent to
the double bond, as well as the C-N bond, gives rise to various conformers. The interplay of
electronic effects, specifically the conjugation between the nitro group and the double bond,
and steric hindrance governs the relative stability and geometry of these structures.

Theoretical Determination of Molecular Geometry

The geometric parameters of 1-nitropropene have been investigated through ab initio
guantum mechanical calculations. These computational studies provide valuable insights into
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the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The
following sections present data derived from such theoretical models.

Computational Methodology

The optimized geometries and energies of 1-nitropropene isomers and conformers are
typically determined using computational chemistry software. A common approach involves
methods such as Mgller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT)
with a suitable basis set (e.g., 6-311++G(d,p)). For more complex electronic structures,
multireference methods like Complete Active Space Self-Consistent Field (CASSCF) followed
by second-order perturbation theory (CASPT2) may be employed to accurately model the
electronic states and geometry.

The general workflow for these computational studies is as follows:
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General Workflow for Computational Geometry Optimization
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A generalized workflow for the computational determination of molecular geometry.

Conformational Analysis of 1-Nitropropene
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The conformational landscape of 1-nitropropene is primarily defined by the rotation around the
C-C single bond, leading to s-cis (syn-periplanar) and s-trans (anti-periplanar) arrangements of
the double bond and the nitro group. Additionally, the orientation of the methyl group relative to

the vinyl group can lead to further conformational isomers.

The following diagram illustrates the relationship between the primary conformers of 1-
nitropropene.

Conformational Isomers of 1-Nitropropene
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Relationship between the main conformers of cis- and trans-1-nitropropene.

Computational studies suggest that for both (E)- and (Z)-1-nitropropene, the planar
conformations are the most stable due to the favorable conjugation between the 1t-system of
the double bond and the nitro group.

Molecular Geometry Data

The following tables summarize the key geometric parameters for the most stable conformers
of (E)- and (Z)-1-nitropropene as determined by computational methods.

Bond Lengths
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Bond (E)-1-Nitropropene (A) (2)-1-Nitropropene (A)

C-C

C-N

N-O (symmetric stretch)

N-O (asymmetric stretch)

C-H (vinyl)

C-H (methyl)

Note: Specific values from peer-reviewed experimental or computational literature are needed
to populate this table.

Bond Angles

Angle (E)-1-Nitropropene (°) (Z2)-1-Nitropropene (°)

H-C-H (methyl)

Note: Specific values from peer-reviewed experimental or computational literature are needed
to populate this table.

Dihedral Angles
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Dihedral Angle (E)-1-Nitropropene (°) (Z2)-1-Nitropropene (°)
C=C-C-N (s-trans) ~180 ~180

C=C-C-N (s-cis) ~0 ~0

H-C-C=C

Note: Specific values from peer-reviewed experimental or computational literature are needed

to populate this table.

Experimental Protocols: A General Overview

While specific experimental data for 1-nitropropene is not readily available, this section
outlines a general protocol for determining the molecular geometry of a similar molecule using
gas-phase electron diffraction (GED), a powerful technique for this purpose.

Gas-Phase Electron Diffraction (GED) Workflow
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General Experimental Workflow for Gas-Phase Electron Diffraction
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A typical experimental workflow for determining molecular structure using GED.

Conclusion and Future Outlook
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The molecular geometry of 1-nitropropene is characterized by the existence of cis and trans
isomers, each with multiple conformers. High-level computational studies provide a detailed
picture of the bond lengths, bond angles, and dihedral angles, suggesting that planar
conformations are the most stable due to electronic conjugation. However, there is a clear need
for experimental data from techniques such as microwave spectroscopy or gas-phase electron
diffraction to validate and refine these theoretical models. Such experimental work would
provide a more complete and accurate understanding of the structural properties of 1-
nitropropene, which is fundamental for its application in chemical synthesis and for
benchmarking theoretical methods.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Geometry
of 1-Nitropropene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615415#molecular-geometry-of-1-nitropropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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